1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one
Description
1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one is a chlorinated aromatic ketone with the molecular formula C₁₁H₁₁Cl₂O (molecular weight: 230.11 g/mol). The compound features a propan-2-one backbone substituted with a dichloroethylphenyl group at the 1-position.
Properties
Molecular Formula |
C11H12Cl2O |
|---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
1-chloro-1-(3-chloro-5-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Cl2O/c1-3-8-4-9(6-10(12)5-8)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
PXPLHZXVEFLPLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Cl)C(C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The target compound can be conceptually viewed as a chloro-substituted phenylpropanone , where the aromatic ring bears a chloro and ethyl substituent (3-chloro-5-ethylphenyl), and the propanone side chain is chlorinated at the alpha position (1-chloro). The preparation thus involves:
- Introduction of the ethyl and chloro groups on the aromatic ring.
- Formation of the propan-2-one side chain via acylation.
- Chlorination at the alpha carbon of the propanone side chain.
Preparation of the Aromatic Precursor: 3-Chloro-5-ethylphenyl Derivatives
While direct methods for 3-chloro-5-ethylphenyl precursors are limited, aromatic substitution typically involves:
- Selective chlorination of ethyl-substituted phenyl rings using chlorine sources under controlled conditions to achieve substitution at the 3-position relative to the ethyl group.
- Use of directing effects of alkyl groups to control regioselectivity.
Formation of the Propan-2-one Side Chain (Phenylpropanone Core)
Friedel-Crafts acylation is the standard method to introduce the propan-2-one moiety onto the aromatic ring:
- Reaction of the substituted benzene (3-chloro-5-ethylbenzene) with an acyl chloride or acid anhydride derivative of propanoic acid or related compounds.
- Catalysis by Lewis acids such as aluminum chloride (AlCl₃) to form the ketone linkage.
This approach is supported by general phenylacetone synthesis methods described in patent US4638094A, which detail producing phenylacetones via reaction of substituted phenyl derivatives with appropriate acylating agents.
Alpha-Chlorination of the Propan-2-one Side Chain
The key step to obtain the alpha-chloro ketone involves chlorination at the alpha position of the propanone side chain:
- Alpha-chlorination of ketones is typically achieved using chlorine gas or N-chlorosuccinimide (NCS) under acidic or basic conditions.
- Control of reaction conditions is critical to avoid over-chlorination or side reactions.
This step is analogous to the preparation of related chloro-substituted phenylpropanones, where alpha-chlorination is performed post-ketone formation.
Alternative Enzymatic and Catalytic Methods
Recent advances show enzymatic methods for preparing optically active chloro-substituted propanol derivatives, which are precursors or analogs of chloro-phenylpropanones:
- Enzymatic reduction of chloroketones to chiral chlorohydrins using lipases or dehydrogenases (e.g., lipase CALB or enzymes from Thermoanaerobacter genus) has been reported.
- These methods provide stereoselective access to intermediates but may be adapted for preparing alpha-chloro ketones by reversing or controlling oxidation states.
Preparation of 3-Chloro-1-propanol as a Building Block
The synthesis of 3-chloro-1-propanol , a related chlorinated intermediate, is well documented and may serve as a precursor in multi-step syntheses:
- Chemical synthesis via reaction of 1,3-propanediol with hydrochloric acid catalyzed by benzenesulfonic acid achieves high yields and selectivity.
- This method avoids over-chlorination and toxic byproducts, offering a practical route to chlorinated propanol derivatives.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| Aromatic chlorination | Electrophilic aromatic substitution | Chlorine gas or N-chlorosuccinimide | Controlled temperature, solvent | Regioselective chlorination at 3-position |
| Friedel-Crafts acylation | Electrophilic acylation | 3-chloro-5-ethylbenzene, propanoyl chloride, AlCl₃ | Anhydrous conditions, low temp | Forms 3-chloro-5-ethylphenylpropan-2-one |
| Alpha-chlorination of ketone | Alpha-halogenation | Chlorine gas, NCS, or other chlorinating agents | Acidic/basic medium, controlled temp | Introduces 1-chloro substituent on propanone side chain |
| Enzymatic reduction (optional) | Biocatalysis | Lipase CALB, dehydrogenases | 15–75 °C, pH 4.5–9 | For stereoselective transformations |
| Synthesis of 3-chloro-1-propanol (precursor) | Hydrochloric acid catalyzed substitution | 1,3-propanediol, HCl, benzenesulfonic acid | 80–100 °C, reflux | High yield, low waste byproducts |
Research Findings and Perspectives from Varied Sources
- Patent CN104388516A details enzymatic methods for preparing chiral chloro-substituted propanol derivatives, highlighting the use of lipase CALB for stereoselective esterification and hydrolysis steps.
- Patent CN110668918A and related literature describe efficient chemical synthesis of 3-chloro-1-propanol using benzenesulfonic acid catalysis, emphasizing high yield (>95%) and environmental benefits.
- Patent US4638094A provides a process for producing phenylacetones, which can be adapted for substituted phenylpropanones like the target compound.
- Patent US7790436B2 discusses enzymatic synthesis of optically active chloro-substituted propanol derivatives, useful for pharmaceutical intermediates and potentially adaptable for the compound .
- Chemical suppliers and literature on related compounds (e.g., 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one) indicate that Friedel-Crafts acylation and controlled chlorination are standard routes for such substituted phenylpropanones.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the aromatic ring and the propan-2-one backbone significantly influence properties. Key analogs include:
Key Observations :
- Electronic Effects: The target compound balances electron-withdrawing Cl and electron-donating Et groups, which may stabilize the aromatic ring and modulate electrophilic substitution reactivity. In contrast, nitro (NO₂) groups in strongly deactivate the ring.
- Solubility : Hydrazone-containing analogs (e.g., ) exhibit higher polarity due to N–H groups, enhancing solubility in polar solvents. The target compound, lacking such groups, may have lower polarity but increased lipophilicity due to the ethyl group.
- Melting Points: Hydrazone derivatives (e.g., , Mᵣ = 196.63) often exhibit higher melting points due to hydrogen bonding, whereas the target compound’s melting point is likely lower, inferred from its lack of hydrogen-bonding donors.
Q & A
Q. What are the established synthetic routes for 1-Chloro-1-(3-chloro-5-ethylphenyl)propan-2-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthetic routes typically involve Friedel-Crafts acylation or halogenation of precursor ketones. For example:
- Step 1: Start with 3-chloro-5-ethylacetophenone.
- Step 2: Chlorinate the α-position using sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane under nitrogen atmosphere.
- Optimization:
- Temperature: Maintain 0–5°C to minimize side reactions.
- Catalyst: Use Lewis acids (e.g., AlCl₃) for regioselective chlorination .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 ketone:chlorinating agent) and reaction time (2–4 hrs) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm).
- ¹³C NMR: Confirm carbonyl (C=O) at δ 190–210 ppm and chlorinated carbons (δ 40–60 ppm).
- Mass Spectrometry (MS): ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 259.1 for C₁₁H₁₁Cl₂O).
- Chromatography: HPLC with C18 columns (acetonitrile/water, 70:30) resolves impurities (<2% by area).
Data Interpretation Tip: Cross-validate NMR splitting patterns with computational tools (e.g., ACD/Labs) to resolve structural ambiguities .
Advanced Research Questions
Q. How do electronic and steric effects of the 3-chloro-5-ethylphenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing Cl group activates the carbonyl carbon for nucleophilic attack, while the ethyl group provides steric hindrance.
- Steric Effects: Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Studies show that the ethyl group reduces accessibility to the carbonyl carbon, favoring para-substitution in follow-up reactions .
- Experimental Validation: Compare reaction rates with analogs (e.g., 3-chloro-5-methyl derivatives) using kinetic profiling (UV-Vis monitoring at 280 nm) .
Q. What computational chemistry approaches are validated for modeling the conformational dynamics and reaction pathways of this compound?
Methodological Answer:
- Conformational Analysis:
- Software: Use Schrödinger Maestro for molecular dynamics (MD) simulations (NPT ensemble, 300 K, 50 ns).
- Key Findings: The ethyl group induces torsional strain, stabilizing a planar conformation (dihedral angle: 175°±5°).
- Reaction Pathways:
- DFT Studies: Optimize transition states at the B3LYP/6-31G(d) level. For SN2 mechanisms, identify activation energies (ΔG‡ ≈ 18–22 kcal/mol) .
Q. What challenges arise in single-crystal X-ray diffraction analysis of halogenated propanone derivatives, and how can SHELX software parameters be optimized?
Methodological Answer:
- Challenges:
- Crystal Quality: Halogen atoms often cause disorder. Grow crystals via slow evaporation (hexane/ethyl acetate).
- Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data (θ < 25°).
- SHELX Optimization:
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
- Case Study: If NMR suggests equatorial Cl positioning but XRD shows axial, perform:
- Variable-Temperature NMR: Assess conformational flexibility (e.g., coalescence temperature analysis).
- Solid-State NMR: Compare with XRD to confirm packing effects.
- Statistical Validation: Use Rietveld refinement (e.g., TOPAS-Academic) to quantify crystallographic vs. solution-state discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
